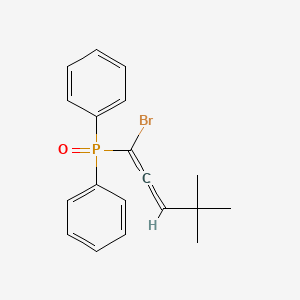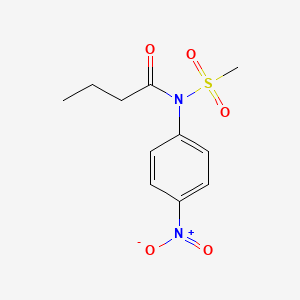
S-tert-Butyl dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tert-Butyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a tert-butyl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dimethylcarbamothioate typically involves the reaction of tert-butyl isocyanate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Dimethylamine→S-tert-Butyl dimethylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-tert-Butyl dimethylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-Butyl dimethylcarbamothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical processes. The molecular pathways involved include the formation of carbocation intermediates, which then react with nucleophiles to form the final products .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl acetate
- tert-Butyl isocyanate
Comparison: S-tert-Butyl dimethylcarbamothioate is unique due to the presence of both tert-butyl and dimethylcarbamothioate groups, which impart distinct chemical properties. Compared to tert-butyl carbamate and tert-butyl acetate, this compound exhibits different reactivity patterns and applications. The presence of the sulfur atom in the carbamothioate group also differentiates it from other tert-butyl derivatives .
Properties
CAS No. |
58992-82-8 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
S-tert-butyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)10-6(9)8(4)5/h1-5H3 |
InChI Key |
FIPYKNLQKMFFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)





